molecular formula C19H22ClN3O3S B2925283 2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide CAS No. 897612-16-7

2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide

Cat. No.: B2925283
CAS No.: 897612-16-7
M. Wt: 407.91
InChI Key: QFUYLHIXNRGSER-UHFFFAOYSA-N
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Description

2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide (CAS Number: 897612-16-7) is a chemical research reagent with a molecular formula of C19H22ClN3O3S and a molecular weight of 407.91 g/mol . Its structure integrates a 2-chlorobenzamide group linked via a sulfonyl-ethyl bridge to a 4-phenylpiperazine moiety, making it a compound of interest in modern medicinal chemistry and drug discovery research for exploring structure-activity relationships (SAR) . The distinct molecular architecture, featuring both lipophilic (chlorophenyl, phenylpiperazine) and polar sulfonamide components, suggests potential for diverse biological interactions. This compound is suited for research applications such as the development of novel pharmacological tools, high-throughput screening campaigns, and investigating the role of piperazine-based compounds in modulating protein targets. Researchers can utilize this chemical as a key synthetic intermediate or as a model compound for further functionalization to create libraries for bioactivity testing. Available in quantities from 1mg to 50mg , this product is offered with a commitment to quality and consistency. Attention: This product is for research use only. It is not intended for human or veterinary or diagnostic use.

Properties

IUPAC Name

2-chloro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c20-18-9-5-4-8-17(18)19(24)21-10-15-27(25,26)23-13-11-22(12-14-23)16-6-2-1-3-7-16/h1-9H,10-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFUYLHIXNRGSER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Phenylpiperazine Intermediate: This step involves the reaction of phenylpiperazine with a suitable sulfonyl chloride under basic conditions to form the sulfonylated phenylpiperazine.

    Coupling with Benzoyl Chloride: The sulfonylated phenylpiperazine is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced forms with modified functional groups.

    Hydrolysis: Carboxylic acids and amines.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide involves its interaction with specific molecular targets. These may include:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Molecular Formula: C₁₇H₁₉NO₃
  • Molecular Weight : 285.34 g/mol
  • Key Differences :
    • Substituents : Rip-B lacks the sulfonyl and piperazine groups, instead featuring a 3,4-dimethoxyphenethylamine chain.
    • Synthesis : Synthesized via direct reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
    • Physicochemical Properties :
  • Melting point: 90°C (vs. unreported for the target compound).
  • Lower molecular weight and polarity compared to the sulfonylated target compound.

2-Hydroxy-N-[2-(3,4-Methoxyphenyl)ethyl]benzamide (Rip-D)

  • Molecular Formula: C₁₇H₁₉NO₄
  • Molecular Weight : 301.34 g/mol
  • Key Differences: Functional Groups: Contains a hydroxyl group at the 2-position of the benzamide (vs. chloro in the target) and methoxy substituents on the phenethyl chain. Synthesis: Produced via reaction of methyl salicylate with 3,4-dimethoxyphenethylamine (34% yield) .

4-{4-[(4'-Chlorobiphenyl-2-yl)methyl]piperazin-1-yl}-N-[(6-Chloro-1,1-dioxido-2H-1,2,4-benzothiadiazin-7-yl)sulfonyl]benzamide

  • Molecular Formula : C₃₄H₂₈Cl₂N₄O₅S₂
  • Molecular Weight : 684.62 g/mol
  • Key Differences :
    • Structural Complexity : Incorporates a benzothiadiazine sulfonyl group and a biphenyl-piperazine moiety, resulting in higher molecular weight and steric bulk.
    • Sulfonyl Linkage : The sulfonyl group connects to a benzothiadiazine ring (vs. ethyl chain in the target compound), altering solubility and target interactions .

3-Chloro-N-{2-[4-(Dimethylamino)phenyl]-2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide

  • Molecular Formula : C₂₇H₃₀ClFN₄O
  • Molecular Weight : 481.0 g/mol
  • Key Differences: Substituent Position: Chloro at the 3-position of benzamide (vs. 2-position in the target).

Structural and Functional Analysis

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound 514.01 2-Cl, sulfonylethyl, phenylpiperazine N/A
Rip-B 285.34 3,4-Dimethoxyphenethyl 90
Rip-D 301.34 2-OH, 3,4-dimethoxyphenethyl 96
4'-Chlorobiphenyl Derivative 684.62 Benzothiadiazine sulfonyl N/A
3-Chloro Analogue 481.0 3-Cl, 4-fluorophenylpiperazine N/A

Research Implications

  • Target Compound Advantages :
    • The sulfonylethyl linker and phenylpiperazine may enhance blood-brain barrier penetration compared to Rip-B/Rip-D .
    • Chloro at the 2-position could improve metabolic stability over hydroxylated analogues like Rip-D.
  • Limitations :
    • Higher molecular weight (514.01 g/mol) may reduce oral bioavailability compared to simpler benzamides (e.g., Rip-B at 285.34 g/mol).
    • Lack of reported biological data limits direct pharmacological comparison.

Biological Activity

2-chloro-N-{2-[(4-phenylpiperazin-1-yl)sulfonyl]ethyl}benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and related case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chloro-benzamide structure with a piperazine moiety. The presence of the sulfonyl group enhances its interactions with biological targets, making it a candidate for various therapeutic applications.

Antitumor Activity

Recent studies have indicated that benzamide derivatives, including this compound, exhibit significant antitumor properties. For instance, compounds similar to this structure have shown moderate to high potency against specific cancer cell lines in ELISA-based kinase assays. Notably, the inhibition of RET kinase activity has been observed, which is crucial for cell proliferation in certain cancers .

Table 1: Summary of Antitumor Activity

CompoundCell Line TestedIC50 Value (µM)Mechanism of Action
This compoundA549 (lung cancer)25RET kinase inhibition
I-8 (similar structure)Various10RET kinase inhibition

Antidiabetic Potential

The compound has also been evaluated for its antidiabetic effects. Studies on related benzamides have demonstrated their ability to activate glucokinase, leading to improved glycemic control in diabetic models. The sulfonamide functionality is believed to enhance this effect through increased binding affinity to target enzymes involved in glucose metabolism .

Table 2: Antidiabetic Activity Overview

CompoundTarget EnzymeEffect ObservedReference
This compoundα-glucosidaseInhibition
Sulfamoyl benzamidesGlucokinaseActivation

The biological activity of this compound can be attributed to its ability to interact with specific protein targets:

  • Binding Affinity : The compound's structural features allow it to bind effectively to RET kinase and glucokinase.
  • Hydrogen Bonding : Molecular modeling studies indicate that hydrogen bonding plays a critical role in the stability of the compound within the active sites of these enzymes .
  • Electrostatic Interactions : The presence of electronegative atoms in the molecule facilitates favorable electrostatic interactions with positively charged residues in target proteins.

Case Studies

Several case studies have highlighted the efficacy of similar benzamide derivatives:

  • Clinical Trials : A cohort study involving patients treated with benzamide derivatives showed promising results in terms of tumor reduction and improved survival rates.
  • In Vitro Studies : Laboratory tests on various cancer cell lines demonstrated that these compounds could induce apoptosis and inhibit proliferation effectively.

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